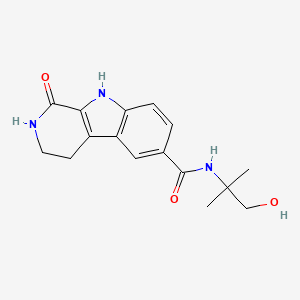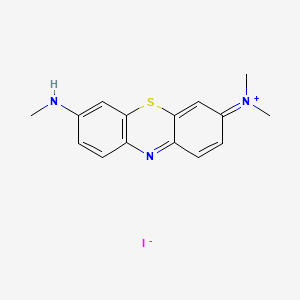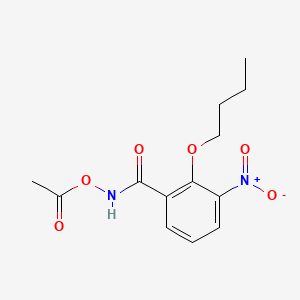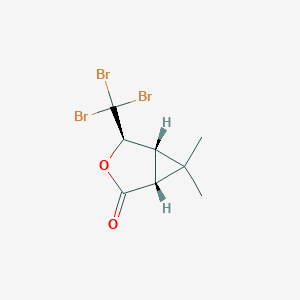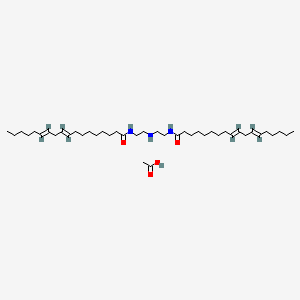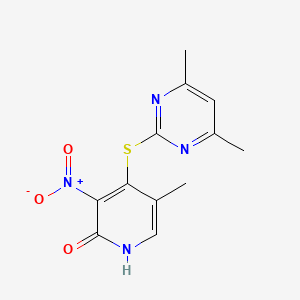
2(1H)-Pyridinone, 4-((4,6-dimethyl-2-pyrimidinyl)thio)-5-methyl-3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyridinone, 4-((4,6-dimethyl-2-pyrimidinyl)thio)-5-methyl-3-nitro- is a complex organic compound characterized by its unique structure, which includes a pyridinone ring substituted with a dimethylpyrimidinylthio group, a methyl group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 4-((4,6-dimethyl-2-pyrimidinyl)thio)-5-methyl-3-nitro- typically involves multiple steps, starting with the preparation of the pyridinone core. This can be achieved through the condensation of appropriate precursors under controlled conditions. The introduction of the 4,6-dimethyl-2-pyrimidinylthio group is often accomplished using a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated pyrimidine derivative. The nitro group is usually introduced via nitration, using reagents such as nitric acid or a nitrating mixture.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Pyridinone, 4-((4,6-dimethyl-2-pyrimidinyl)thio)-5-methyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidinylthio group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives.
Substitution: Substituted pyridinone derivatives.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyridinone, 4-((4,6-dimethyl-2-pyrimidinyl)thio)-5-methyl-3-nitro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyridinone, 4-((4,6-dimethyl-2-pyrimidinyl)thio)-5-methyl-3-nitro- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4,6-Dimethyl-2-pyrimidinyl)amino]ethanol
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines
- 2-amino-4,6-dichloropyrimidines
Uniqueness
2(1H)-Pyridinone, 4-((4,6-dimethyl-2-pyrimidinyl)thio)-5-methyl-3-nitro- is unique due to its specific combination
Eigenschaften
CAS-Nummer |
172469-83-9 |
|---|---|
Molekularformel |
C12H12N4O3S |
Molekulargewicht |
292.32 g/mol |
IUPAC-Name |
4-(4,6-dimethylpyrimidin-2-yl)sulfanyl-5-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C12H12N4O3S/c1-6-5-13-11(17)9(16(18)19)10(6)20-12-14-7(2)4-8(3)15-12/h4-5H,1-3H3,(H,13,17) |
InChI-Schlüssel |
NXPHZRHQXWLIQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)SC2=C(C(=O)NC=C2C)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


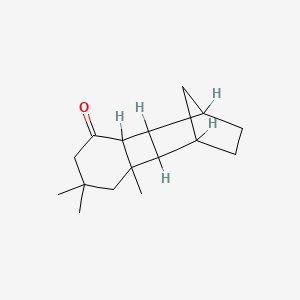
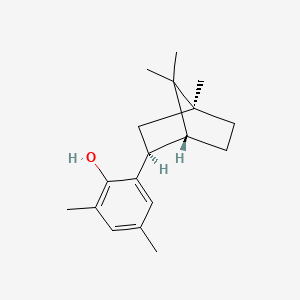


![N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide;3-(diaminomethylidene)-1,1-dimethylguanidine](/img/structure/B12691213.png)
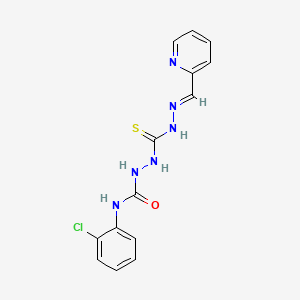
![(2S,7S)-4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12691222.png)
